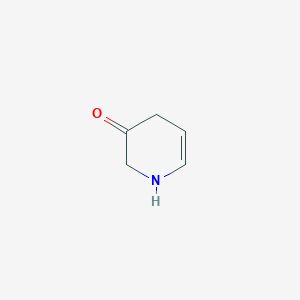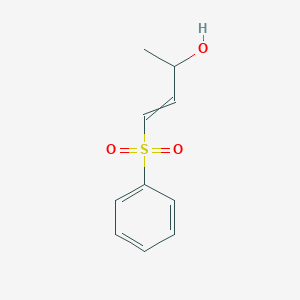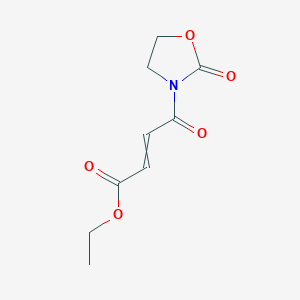
Ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate is a synthetic organic compound characterized by its unique structure, which includes an oxazolidinone ring and an enone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate typically involves the reaction of ethyl acetoacetate with an appropriate oxazolidinone derivative under controlled conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
化学反应分析
Types of Reactions: Ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include epoxides, alcohols, and substituted oxazolidinones, depending on the specific reaction conditions and reagents used .
科学研究应用
Ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate has been explored for various scientific research applications:
作用机制
The mechanism of action of ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) by interfering with the toll-like receptor (TLR) signaling pathways. This inhibition reduces the expression of inflammatory genes, making it a potential candidate for anti-inflammatory therapies .
相似化合物的比较
- Methyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate
- Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate
- 4-Hydroxy-2-quinolones
Comparison: this compound is unique due to its specific structural features, such as the combination of an oxazolidinone ring and an enone moiety. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, while 4-hydroxy-2-quinolones are known for their antimicrobial properties, this compound has shown potential in modulating inflammatory pathways .
属性
CAS 编号 |
138710-30-2 |
|---|---|
分子式 |
C9H11NO5 |
分子量 |
213.19 g/mol |
IUPAC 名称 |
ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate |
InChI |
InChI=1S/C9H11NO5/c1-2-14-8(12)4-3-7(11)10-5-6-15-9(10)13/h3-4H,2,5-6H2,1H3 |
InChI 键 |
PURCUCVFIFIHMP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=CC(=O)N1CCOC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



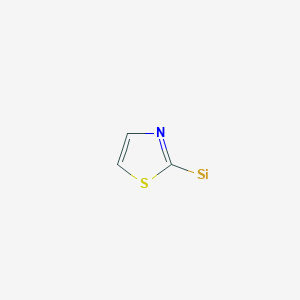
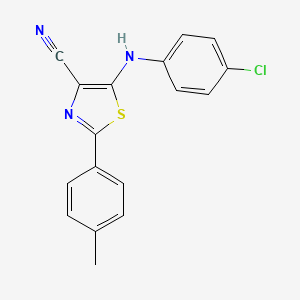
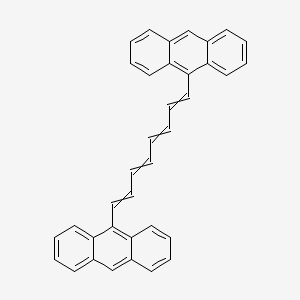
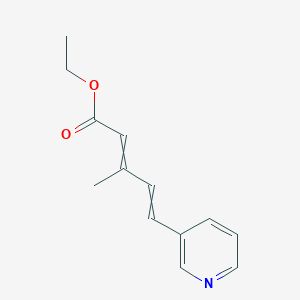
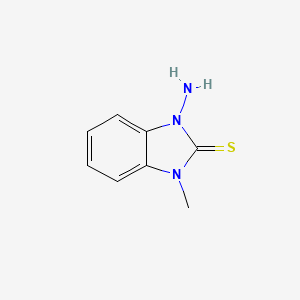
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14271073.png)
![1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14271074.png)
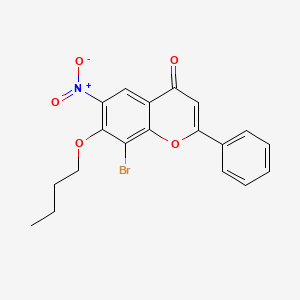
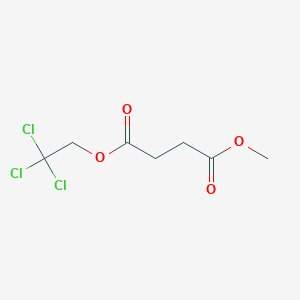
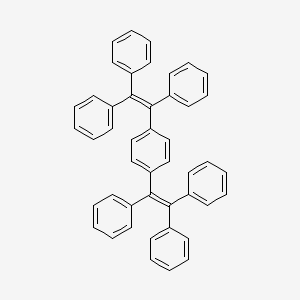
![6-Methyl-6-(3-oxobutyl)-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14271092.png)
